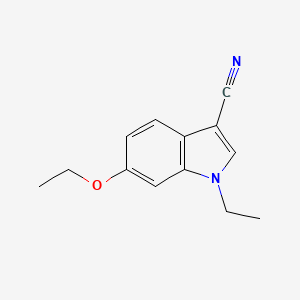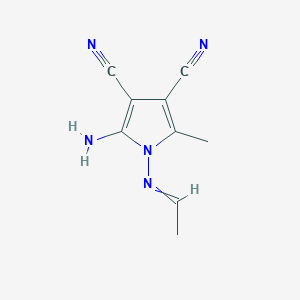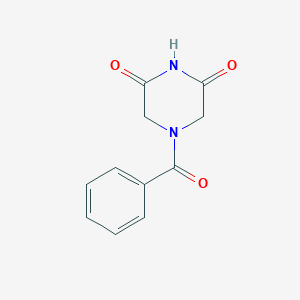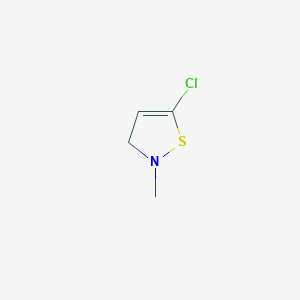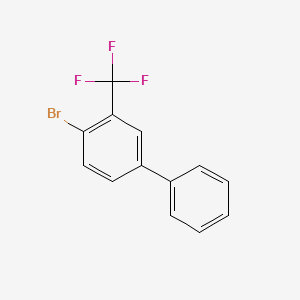
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl
Übersicht
Beschreibung
“4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is a chemical compound with a molecular formula of C7H5BrF3N . It is used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It is also used in the synthesis of AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Synthesis Analysis
The synthesis of “4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” involves several steps. It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been studied .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is characterized by a bromine atom and a trifluoromethyl group attached to a benzene ring . The compound has a molecular weight of 240.02 Da .Chemical Reactions Analysis
“4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is involved in various chemical reactions. It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis
“4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is a solid at 20 degrees Celsius . It has a molecular weight of 240.02 Da . The compound has a melting point of 185-189 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Other Chemical Compounds
4-Bromo-3-(trifluoromethyl)aniline, a derivative of 4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl, has been used in the preparation of other chemical compounds such as 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .
Agrochemical Applications
Trifluoromethylpyridines, which can be synthesized from 4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Several pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval .
Veterinary Applications
In addition to human medicine, trifluoromethylpyridines are also used in veterinary medicine . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Aminocarboxylate Analogs
4-Bromo-3-(trifluoromethyl)aniline has been used in the synthesis of AUY954, an aminocarboxylate analog of FTY720 . This compound is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by compounds like 4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl . These fluorinated organic chemicals have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Safety and Hazards
“4-Bromo-3-(trifluoromethyl)-1,1’-biphenyl” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this compound .
Eigenschaften
IUPAC Name |
1-bromo-4-phenyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3/c14-12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRZPGXMWGSRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



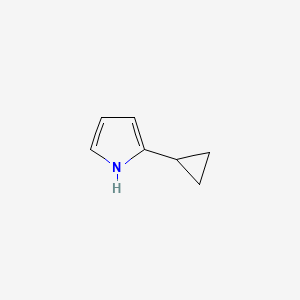
![{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid](/img/structure/B3359727.png)
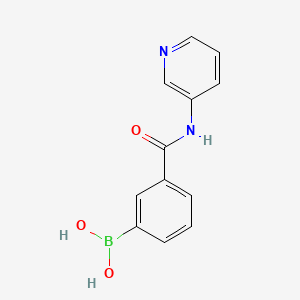



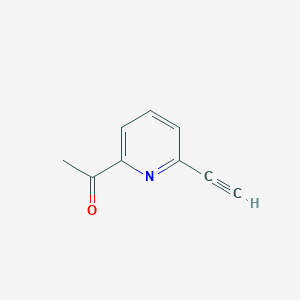


![1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one](/img/structure/B3359800.png)
